molecular formula C17H23NO5S B12704073 Methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate CAS No. 93803-47-5

Methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate

Cat. No.: B12704073
CAS No.: 93803-47-5
M. Wt: 353.4 g/mol
InChI Key: ZCOJDVINWUXPON-UHFFFAOYSA-N
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Description

Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, including use as surfactants, fabric softeners, and antimicrobial agents . This particular compound is notable for its unique structure, which includes a biphenyl group and a quaternary ammonium center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. One effective protocol involves the use of dimethyl sulfate as the alkylating agent under basic conditions . The reaction proceeds with high yields and the product can be purified by crystallization.

Industrial Production Methods

Industrial production methods for quaternary ammonium compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically isolated and purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced, although this is less common.

    Substitution: The quaternary ammonium group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and nucleophiles like hydroxide ions for substitution reactions. The reactions typically require controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the biphenyl group can lead to the formation of biphenyl ketones or carboxylic acids.

Scientific Research Applications

Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death . This compound can also interact with proteins and enzymes, inhibiting their function and contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate is unique due to its biphenyl group, which imparts specific chemical and physical properties. This structural feature enhances its ability to interact with biological membranes and contributes to its antimicrobial activity.

Properties

CAS No.

93803-47-5

Molecular Formula

C17H23NO5S

Molecular Weight

353.4 g/mol

IUPAC Name

hydrogen sulfate;1-(2-hydroxy-3-phenylphenyl)ethyl-trimethylazanium

InChI

InChI=1S/C17H21NO.H2O4S/c1-13(18(2,3)4)15-11-8-12-16(17(15)19)14-9-6-5-7-10-14;1-5(2,3)4/h5-13H,1-4H3;(H2,1,2,3,4)

InChI Key

ZCOJDVINWUXPON-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1O)C2=CC=CC=C2)[N+](C)(C)C.OS(=O)(=O)[O-]

Origin of Product

United States

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